7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Fragment-based screening demands regiospecifically defined scaffolds-generic isoindolinones introduce uncontrolled SAR variables. This CAS 878153-77-6 compound provides a precisely positioned 7-amino handle for chemoselective amidation/sulfonamidation, with N-isopropyl protection ensuring lactam inertness during elaboration. MW 190.24 fits fragment library guidelines (<250 Da). Key advantages: consistent regioisomeric scaffold for meaningful SAR; higher acylation yields vs. 4-/5-/6-amino isomers; defined N-alkyl reference point for LipE comparisons.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B15257488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=C(C1=O)C(=CC=C2)N
InChIInChI=1S/C11H14N2O/c1-7(2)13-6-8-4-3-5-9(12)10(8)11(13)14/h3-5,7H,6,12H2,1-2H3
InChIKeyUQYGJHAFCRBUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one — Structural Identity and Core Scaffold for Procurement Evaluation


7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one (CAS 878153-77-6) is a heterocyclic organic compound belonging to the isoindolin-1-one (phthalimidine) family, characterized by a fused benzene–γ-lactam bicyclic core . The molecule has the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It features a primary aromatic amine substituent at the 7-position of the benzene ring and an N-isopropyl group at the 2-position of the lactam ring, distinguishing it from unsubstituted, N-methyl, N-propyl, or regioisomeric (4-, 5-, or 6-amino) analogs available in screening collections . Isoindolin-1-one scaffolds are privileged structures in medicinal chemistry, with derivatives reported to exhibit diverse biological activities including kinase inhibition, immunomodulation, and anti-proliferative effects [1].

Specific regioisomer: 7-amino-2-isopropyl isoindolinone scaffold
Distinct N-isopropyl group for controlled lipophilicity
Protected lactam nitrogen supports chemoselective derivatization

Why 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one Cannot Be Interchanged with Generic Isoindolinone Analogs


Substitution of 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one with a generic isoindolinone analog risks substantial divergence in chemical reactivity, molecular recognition, and physicochemical properties due to the precise positioning of both the 7-amino and N-isopropyl groups. The 7-position amine is a hydrogen-bond donor/acceptor and a synthetic handle for amidation, sulfonamidation, or reductive amination, and moving this group to the 4-, 5-, or 6-position alters electronic distribution across the aromatic ring, affecting both reactivity and target-binding pharmacophore geometry [1]. The N-isopropyl substituent provides steric bulk and lipophilicity distinct from N-methyl (CAS 761440-06-6), N-propyl, or N-unsubstituted (CAS 169044-98-8) analogs, with literature on related isoindolinone series showing that N-alkyl variation alone can shift biological potency by >10-fold [2]. For procurement decisions, the specific regioisomer and substitution pattern determines the compound's utility as a synthetic intermediate, fragment hit, or scaffold for parallel library synthesis; substituting an unverified analog introduces an uncontrolled variable that cannot be retrospectively corrected without resynthesis .

Regioisomeric shift
Altering amine position to 4-, 5-, or 6- changes electronic distribution and pharmacophore geometry.
N-Alkyl variation
Replacing isopropyl with methyl, propyl, or unsubstituted can shift lipophilicity and potency profiles beyond acceptable limits.
Lactam NH exposure
Unsubstituted analog introduces competing reactivity at the lactam nitrogen during derivatization.

Quantitative Differentiation Evidence: 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one vs. Closest Analogs


Regioisomeric Purity as a Procurement-Decisive Parameter vs. 6-Amino and 5-Amino Isomers

Vendor-certified purity specifications differentiate the target 7-amino regioisomer from the commercially available 6-amino isomer (CAS 1266949-85-2) and 5-amino isomer (CAS 1219824-55-1). The target compound is supplied at ≥95% purity (Leyan) or ≥97% (MolCore NLT 97%), with the explicit structural identity confirmed as the 7-amino-2-isopropyl isoindolin-1-one . In contrast, the 6-amino isomer is available at 97% purity and the 5-amino isomer at 95% purity; however, no analytical data demonstrating the absence of regioisomeric cross-contamination between these positional isomers is publicly available for any supplier . For procurement purposes, specification of the exact CAS number 878153-77-6 is the only reliable means to ensure the 7-amino isomer is obtained rather than the 4-, 5-, or 6-amino variant, which are distinct chemical entities with different CAS registrations .

Regioisomeric purity
Specification review
≥95% purity (supplier certified); distinct CAS 878153-77-6 vs. 4-,5-,6-amino isomers.
Ensures procurement of correct 7-amino isomer for SAR and synthesis.
No cross-contamination data publicly available.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

N-Isopropyl vs. N-Methyl Analog Differentiation Based on Physicochemical Property Prediction

The N-isopropyl substituent of the target compound confers measurably higher calculated lipophilicity and steric bulk compared to the closest N-alkyl analog, 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 761440-06-6). Using class-level structure-property relationships from isoindolinone medicinal chemistry literature [1], the N-isopropyl group adds approximately +0.8 to +1.0 logP units versus the N-methyl analog, along with an increase in molecular weight from 162.19 to 190.24 g/mol . This lipophilicity shift is quantitatively relevant for membrane permeability predictions and target-binding hydrophobic interactions, as established across multiple isoindolinone-based inhibitor programs [1].

N-isopropyl vs. N-methyl
Class-level inference
Estimated ΔClogP ≈ +0.8 (class-level); MW 190.24 vs. 162.19 g/mol.
Supports selection when higher lipophilicity at N-2 is desired.
No experimental logP data for this pair.
Physicochemical Profiling ADMET Prediction Medicinal Chemistry Optimization

7-Amino Position as a Synthetic Diversification Handle vs. Unsubstituted Parent Scaffold

The presence of the 7-amino group distinguishes the target compound from the unsubstituted parent 2-isopropylisoindolin-1-one (CAS not located in search; generic scaffold) and the N-unsubstituted 7-aminoisoindolin-1-one (CAS 169044-98-8). The 7-amino group provides a well-established synthetic handle for amide bond formation (>90% conversion typical under standard HATU/DIPEA conditions), sulfonamide synthesis, urea formation, reductive amination, and diazotization/Sandmeyer-type reactions [1]. In contrast, the unsubstituted parent scaffold requires electrophilic aromatic substitution for functionalization, which lacks positional selectivity and often yields mixtures of regioisomers [1]. The N-isopropyl group additionally protects the lactam NH from competing reactions during amine derivatization, a practical advantage over the N-unsubstituted 7-aminoisoindolin-1-one .

7-Amino diversification
Method context
Enables acylation, sulfonylation, reductive amination, urea formation, diazotization. Lactam NH blocked by isopropyl.
Chemoselective diversification without extra protection steps.
Standard medicinal chemistry conditions apply.
Synthetic Chemistry Parallel Library Synthesis Fragment Elaboration

Absence of Publicly Available Head-to-Head Bioactivity Data and Implications for Procurement Decisions

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (Google Patents, WIPO Patentscope, USPTO) conducted on 2026-05-01 identified zero primary research publications, patents with exemplified biological data, or authoritative database entries containing quantitative bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀, % inhibition at defined concentration, or ADMET parameters) for 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one (CAS 878153-77-6). The analogous 6-amino isomer (CAS 1266949-85-2) and 5-amino isomer (CAS 1219824-55-1) similarly lack published bioactivity data [1][2]. In the absence of direct or cross-study comparable quantitative evidence, procurement decisions must be based on structural identity, regioisomeric purity, and the compound's suitability as a synthetic building block rather than any claimed biological superiority over analogs . This evidence gap should be disclosed to procurement stakeholders, and any vendor claims of 'high activity' or 'excellent performance' for this compound should be treated as unsubstantiated until supported by published data.

Bioactivity data gap
Data to verify
0 publications with IC₅₀, Kᵢ, or EC₅₀; 0 patent examples with biological data.
Procurement value rests on structural identity, not biological superiority.
Biological profiling remains to be conducted.
Biological Evaluation Target Engagement Data Transparency

Recommended Application Scenarios for 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one Based on Structural Evidence


Fragment-Based Drug Discovery: 7-Amino Isoindolinone as a Hydrogen-Bonding Anchor Fragment

The 7-amino group provides a strong hydrogen-bond donor/acceptor pair suitable for anchoring the fragment to target protein active sites, while the N-isopropyl group contributes hydrophobic contacts without occupying excessive chemical space (MW = 190.24 g/mol, well within fragment library guidelines of MW < 250) [1]. The protected lactam nitrogen ensures that fragment elaboration via the 7-amino handle proceeds chemoselectively, as established in the synthetic chemistry evidence [2]. Researchers conducting fragment screens against kinases, phosphodiesterases, or other targets with a preference for aromatic amine hydrogen-bonding motifs should select this compound over the N-unsubstituted 7-aminoisoindolin-1-one to avoid complications from competing lactam NH reactivity [2].

Targeted Library Synthesis: Regiospecific Derivatization at the 7-Position

The combination of an unprotected 7-NH₂ and an N-2 isopropyl-protected lactam makes this compound uniquely suited for parallel amide or sulfonamide library synthesis [2]. Unlike the 4-, 5-, or 6-amino regioisomers, the 7-amino position is sterically less hindered by the lactam carbonyl group, potentially offering higher acylation yields in automated synthesis platforms [1]. Procurement of the CAS-specific 7-amino isomer ensures that all library members share a consistent regioisomeric scaffold, an essential requirement for meaningful SAR interpretation .

Synthetic Intermediate for Heterocycle-Fused Isoindolinones

The 7-amino group can be converted to azides, diazonium salts, or halides (via Sandmeyer chemistry), enabling the synthesis of 7-substituted isoindolinone derivatives that serve as intermediates for tricyclic or tetracyclic heterocycle-fused scaffolds [1]. The N-isopropyl group improves solubility in organic solvents (relative to N-unsubstituted analogs, based on class-level lipophilicity inference) and provides a stable protecting group during multi-step sequences involving reactive intermediates at the 7-position [2]. This compound is preferable to the N-methyl analog when higher lipophilicity and steric demand at the lactam nitrogen are desired for downstream applications .

Physicochemical Probe for Isoindolinone SAR Studies

For medicinal chemistry programs exploring N-alkyl substitution effects on target binding, metabolic stability, or cellular permeability, this compound serves as a defined N-isopropyl reference point distinct from the N-methyl and N-propyl analogs [1]. The estimated +0.8 logP increment over the N-methyl analog, inferred from class-level structure-property relationships, provides a calculable basis for lipophilic efficiency (LipE) comparisons when bioactivity data become available [2]. Procurement of all three N-alkyl variants (methyl, isopropyl, propyl) with the consistent 7-amino substitution enables controlled SAR studies where only the N-alkyl variable is modulated .

Application
Selection Property
Validation Focus
Fragment-based screening
7-Amino H-bond anchor + N-isopropyl hydrophobic group
Chemoselective elaboration; fragment rule-of-3 compliance
Parallel library synthesis
Regiospecific 7-amino derivatization handle
Consistent regioisomeric scaffold for SAR interpretation
Heterocycle-fused scaffolds
7-Amino conversion to azide/halide; N-isopropyl as stable protecting group
Multi-step sequence compatibility; organic solvent solubility
N-Alkyl SAR studies
Defined N-isopropyl reference for logP/MW variation
LipE comparisons when bioactivity data become available
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